

# Intermolecular Interactions of 1-(2-Hydroxyethoxy)propan-2-one: A Structural & Thermodynamic Analysis

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *2-Propanone, 1-(2-hydroxyethoxy)-*

Cat. No.: *B13828123*

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## Executive Summary

1-(2-Hydroxyethoxy)propan-2-one (

) represents a unique class of bifunctional ether-ketones capable of complex hydrogen bonding networks. Its molecular architecture—featuring a hydrogen bond donor (primary hydroxyl), a strong hydrogen bond acceptor (ketone carbonyl), and a flexible ether linkage—dictates a distinct interaction profile. This guide dissects these interactions, focusing on the competition between intramolecular stabilization and intermolecular solvation, critical for understanding its solubility, reactivity, and potential role as a metabolic intermediate or specialized solvent.

## Molecular Architecture & Interaction Sites

To understand the intermolecular forces, we must first map the electron density and functional group topology. The molecule consists of a propan-2-one (acetone) backbone substituted at the C1 position with a 2-hydroxyethoxy group.

## Functional Group Analysis

- Carbonyl Group (

): A hard dipole and strong hydrogen bond acceptor. The oxygen atom possesses two lone pairs available for interaction with water or protic solvents.

- Ether Linkage (

): A weak hydrogen bond acceptor with significant conformational flexibility (

hybridized). It modulates the distance between the terminal hydroxyl and the carbonyl.

- Primary Hydroxyl (

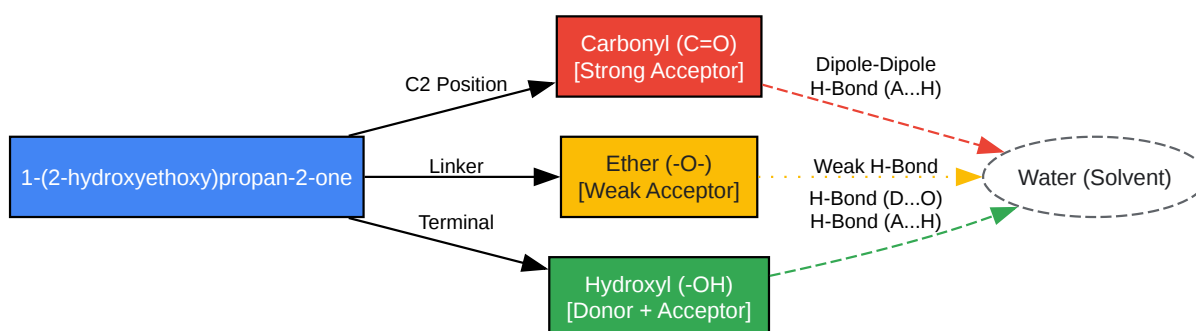
): The sole hydrogen bond donor and a strong acceptor. Its terminal position allows for unhindered interaction with solvent shells.

## Polarity and Dipole Moment

The vector sum of the carbonyl dipole (~2.7 D) and the ether/hydroxyl dipoles results in a net molecular dipole moment estimated between 2.5 – 3.2 Debye. This high polarity suggests that dipole-dipole interactions will dominate in aprotic environments, while hydrogen bonding drives behavior in aqueous media.

## Visualization of Interaction Nodes

The following diagram maps the specific donor (D) and acceptor (A) sites within the molecule.



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Figure 1: Functional group topology mapping the hydrogen bond donor/acceptor sites and their potential interactions with a protic solvent.

## Thermodynamics of Intermolecular Forces

The behavior of 1-(2-hydroxyethoxy)propan-2-one is governed by a delicate balance between enthalpic gain from solvation and entropic penalty from conformational ordering.

## Intramolecular vs. Intermolecular Hydrogen Bonding

A critical feature of this molecule is the potential for intramolecular hydrogen bonding. The chain length allows for a 5-membered or pseudo-6-membered ring formation between the terminal hydroxyl hydrogen and the carbonyl oxygen or ether oxygen.

- Mechanism: The formation of an intramolecular H-bond ( ) creates a cyclic conformer.
- Thermodynamic Consequence:
  - In Non-polar Solvents (e.g., ): Intramolecular bonding is favored to minimize the dipole and shield the polar groups, leading to higher volatility and membrane permeability than predicted by molecular weight alone.
  - In Polar Solvents (e.g., ): Intermolecular solvation is enthalpically superior. The water molecules disrupt the intramolecular ring to fully solvate the donor/acceptor sites.

## Solvation Energetics (Estimated)

Based on group contribution methods (e.g., UNIFAC) and homologous series data:

Parameter	Estimated Value	Causality
LogP (Octanol/Water)	-0.5 to 0.2	The hydrophilic -OH and -O- groups counterbalance the methyl/methylene hydrophobicity, suggesting high water solubility.
H-Bond Donor Count	1	Terminal hydroxyl group.
H-Bond Acceptor Count	3	Carbonyl O + Ether O + Hydroxyl O.
Polar Surface Area (PSA)	~46-50 Å <sup>2</sup>	Indicates significant polar interaction potential, predicting low blood-brain barrier permeability unless intramolecular shielding occurs.

## Experimental Characterization Protocols

To empirically validate the intermolecular interactions of 1-(2-hydroxyethoxy)propan-2-one, the following self-validating protocols are recommended. These methodologies focus on distinguishing between intra- and intermolecular forces.

### Protocol A: NMR Titration for H-Bond Strength

Objective: Determine the association constant (

) and the nature of hydrogen bonding (intra vs. inter).

Methodology:

- Preparation: Dissolve the compound in a non-polar solvent (e.g., ) at varying concentrations (5 mM to 500 mM).
- Titration: Sequentially add a hydrogen bond acceptor (e.g., DMSO-

) or donor.

- Observation: Monitor the chemical shift (

) of the hydroxyl proton.

- Interpretation: A concentration-independent

implies intramolecular bonding (concentration doesn't affect the single-molecule ring). A concentration-dependent downfield shift implies intermolecular self-association (dimerization).

## Protocol B: IR Spectroscopy (Dilution Study)

Objective: Differentiate "free" hydroxyls from "bonded" hydroxyls.

Workflow:

- Baseline: Acquire FTIR spectrum of the neat liquid (broad band ~3300-3400

indicates extensive intermolecular network).

- Dilution: Create a series of dilutions in

(down to 0.001 M).

- Analysis:

- Peak A (Sharp, ~3600

): Free -OH.

- Peak B (Broad, ~3400

): Intermolecular H-bonds.

- Peak C (Shifted Sharp, ~3500-3550

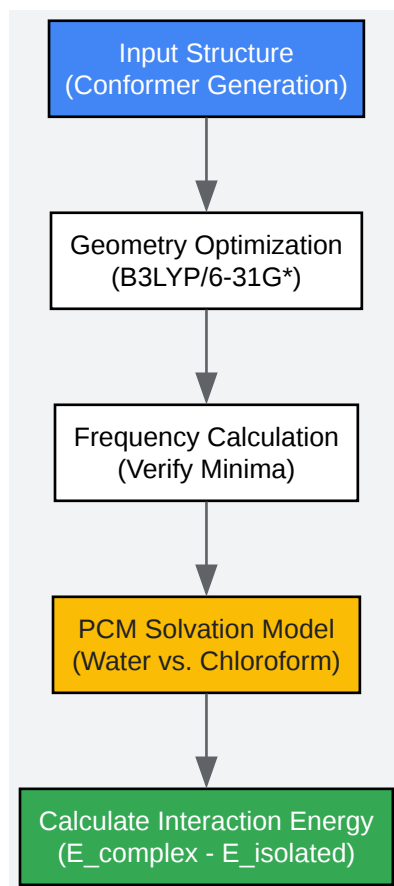
): Intramolecular H-bond (

).

- Result: If Peak C persists at high dilution while Peak B disappears, the intramolecular ring structure is stable.

## Computational Modeling Workflow (DFT)

To corroborate experimental data, Density Functional Theory (DFT) calculations should be employed.



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Figure 2: Computational workflow for calculating solvation free energies and hydrogen bond stability.

## Applications & Implications in Drug Development

Understanding the intermolecular profile of 1-(2-hydroxyethoxy)propan-2-one is critical for specific applications:

- Solubility Enhancement:
  - Acting as a cosolvent, its dual nature allows it to solubilize poorly water-soluble drugs by disrupting the water lattice while engaging the drug via hydrophobic (methylene) and hydrophilic (OH/CO) interactions.
- Impurity Profiling:
  - In the synthesis of PEGylated drugs or glycol-ether derivatives, this molecule may appear as an oxidative degradation product. Its high polarity makes it difficult to remove via standard organic extraction, requiring reverse-phase chromatography (interaction with C18 stationary phase via the propyl backbone).
- Cryoprotection:
  - Similar to DMSO and glycerol, the strong interaction with water (disrupting ice crystal formation) suggests potential utility in cryopreservation, though toxicity profiles must be verified.

## References

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